Cas no 922022-13-7 (N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide)

N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide
- N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide
- 922022-13-7
- F2322-0328
- AKOS024639219
- N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide
- N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide
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- Inchi: 1S/C22H23FN4O3S2/c1-16-6-8-18(9-7-16)32(29,30)25-22-24-17(15-31-22)14-21(28)27-12-10-26(11-13-27)20-5-3-2-4-19(20)23/h2-9,15H,10-14H2,1H3,(H,24,25)
- InChI Key: NTZJQPIHGKIVOX-UHFFFAOYSA-N
- SMILES: C1(S(NC2=NC(CC(N3CCN(C4=CC=CC=C4F)CC3)=O)=CS2)(=O)=O)=CC=C(C)C=C1
Computed Properties
- Exact Mass: 474.11956112g/mol
- Monoisotopic Mass: 474.11956112g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 734
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 119Ų
N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2322-0328-2μmol |
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide |
922022-13-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2322-0328-25mg |
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide |
922022-13-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2322-0328-1mg |
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide |
922022-13-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2322-0328-2mg |
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide |
922022-13-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2322-0328-5mg |
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide |
922022-13-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2322-0328-40mg |
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide |
922022-13-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2322-0328-20μmol |
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide |
922022-13-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2322-0328-30mg |
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide |
922022-13-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2322-0328-15mg |
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide |
922022-13-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2322-0328-50mg |
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide |
922022-13-7 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide Related Literature
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Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
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Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
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Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
Additional information on N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide
Introduction to N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide (CAS No. 922022-13-7)
N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide, identified by its CAS number 922022-13-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in the quest for novel therapeutic agents.
The molecular structure of N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide is characterized by the presence of several key functional groups, including a piperazine ring, a thiazole moiety, and a sulfonamide group. These structural features contribute to its unique chemical properties and biological interactions. The piperazine ring, in particular, is known for its ability to modulate various neurotransmitter systems, while the thiazole and sulfonamide groups enhance its potential as a pharmacological agent.
In recent years, there has been a growing interest in the development of compounds that target central nervous system (CNS) disorders. N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide has emerged as a promising candidate in this area due to its ability to interact with multiple receptor targets. Specifically, studies have indicated that this compound may exert its effects by modulating serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and schizophrenia.
The synthesis of N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the formation of the piperazine derivative, the introduction of the thiazole ring, and the final attachment of the sulfonamide group. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, are often employed to achieve the desired structural complexity.
Evaluation of the pharmacological properties of N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl}-2-oxyethyl)-thiazol>methylbenzenesulfonamide) has revealed several intriguing findings. Preclinical studies have demonstrated that this compound exhibits significant affinity for serotonin 5-HT1A, 5-HT7, and dopamine D3, D4, and D
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